N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide
Description
N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a pyridazine core, and various alkyl substituents
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-4-16-14-17(15(3)19-20-16)18(23)22(5-2)13-12-21-10-8-6-7-9-11-21/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCIOSBMDOEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=N1)C)C(=O)N(CC)CCN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out in an acidic medium at elevated temperatures.
Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution. This involves reacting the pyridazine intermediate with 2-chloroethylazepane under basic conditions.
Alkylation: The final step involves the alkylation of the pyridazine nitrogen with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and pyridazine core are likely to play crucial roles in binding to these targets, influencing their activity and leading to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(morpholin-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-[2-(azepan-1-yl)ethyl]-N,6-diethyl-3-methylpyridazine-4-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
